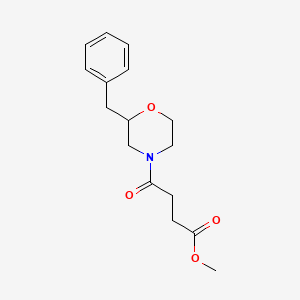![molecular formula C17H21N5O3 B6112024 4-{6-[4-(2-furoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6112024.png)
4-{6-[4-(2-furoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[4-(2-furoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, commonly known as FMHM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. FMHM belongs to the class of morpholine derivatives and has been found to exhibit a wide range of biological activities, which make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of FMHM is not fully understood. However, it has been proposed that FMHM exerts its biological effects by binding to specific cellular targets, such as enzymes and receptors, and modulating their activity. For example, FMHM has been found to bind to the ATP-binding site of protein kinases, which are involved in cell signaling pathways and play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
FMHM has been found to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of gene expression, and suppression of inflammation. FMHM has also been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which are essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
FMHM has several advantages as a research tool, including its high potency, selectivity, and low toxicity. However, the use of FMHM in lab experiments also has some limitations, including its limited solubility in aqueous solutions and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for research on FMHM, including the identification of its cellular targets and the development of more potent and selective derivatives. Additionally, further studies are needed to elucidate the mechanism of action of FMHM and its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Finally, the development of new synthetic methodologies for the synthesis of FMHM and its derivatives could also lead to the discovery of novel compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of FMHM involves the condensation of 4-(2-furoyl)piperazine with 4-chloro-6-(4-pyrimidinyl) morpholine under suitable reaction conditions. The resulting product is then purified and characterized using various spectroscopic techniques.
Scientific Research Applications
FMHM has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. Several research studies have demonstrated that FMHM can inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. FMHM has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. Additionally, FMHM has been shown to possess anti-viral properties by inhibiting the replication of certain viruses.
properties
IUPAC Name |
furan-2-yl-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-17(14-2-1-9-25-14)22-5-3-20(4-6-22)15-12-16(19-13-18-15)21-7-10-24-11-8-21/h1-2,9,12-13H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPLHWUWADPAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorophenyl)imino]-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6111943.png)
![2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B6111947.png)
![2-cyclopropyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6111960.png)



![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6111997.png)
![7-sec-butyl-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6112009.png)
![5-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B6112016.png)
![4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6112030.png)
![1-(5-ethyl-2-furyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B6112038.png)
![N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6112041.png)
![1-(4-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6112044.png)
![3-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6112047.png)